1,3,4-Oxathiazol-2-one, 5-pyrazinyl-

Tuberculosis drug discovery Proteasome inhibition Species selectivity

1,3,4-Oxathiazol-2-one, 5-pyrazinyl- (CAS 345631-84-7; IUPAC: 5-pyrazin-2-yl-1,3,4-oxathiazol-2-one; molecular formula C₆H₃N₃O₂S; molecular weight 181.17 g/mol) belongs to the 1,3,4-oxathiazol-2-one heterocycle family. This compound class has been identified as a source of irreversible, suicide-substrate inhibitors of the Mycobacterium tuberculosis (Mtb) proteasome, acting through a distinctive cyclocarbonylation mechanism at the active-site Thr1 residue.

Molecular Formula C6H3N3O2S
Molecular Weight 181.17 g/mol
CAS No. 345631-84-7
Cat. No. B15210908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Oxathiazol-2-one, 5-pyrazinyl-
CAS345631-84-7
Molecular FormulaC6H3N3O2S
Molecular Weight181.17 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NSC(=O)O2
InChIInChI=1S/C6H3N3O2S/c10-6-11-5(9-12-6)4-3-7-1-2-8-4/h1-3H
InChIKeyMRKHBZRXPVADHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Pyrazinyl-1,3,4-Oxathiazol-2-one (CAS 345631-84-7): Core Scaffold Identity & Procurement-Relevant Class Assignment


1,3,4-Oxathiazol-2-one, 5-pyrazinyl- (CAS 345631-84-7; IUPAC: 5-pyrazin-2-yl-1,3,4-oxathiazol-2-one; molecular formula C₆H₃N₃O₂S; molecular weight 181.17 g/mol) belongs to the 1,3,4-oxathiazol-2-one heterocycle family [1]. This compound class has been identified as a source of irreversible, suicide-substrate inhibitors of the Mycobacterium tuberculosis (Mtb) proteasome, acting through a distinctive cyclocarbonylation mechanism at the active-site Thr1 residue [2]. The pyrazine substituent at the 5-position distinguishes this derivative from the thiophene-, styryl-, and phenyl-substituted analogs that dominate the published primary screening hits and SAR campaigns, placing it at a structurally under-explored nexus where the electron-deficient pyrazine ring may confer altered reactivity, target engagement kinetics, and physicochemical properties relative to previously optimized leads [2][3].

5-Pyrazinyl-1,3,4-Oxathiazol-2-one (CAS 345631-84-7): Why In-Class Substitution Is Not Straightforward


Within the 1,3,4-oxathiazol-2-one family, minor structural variations produce large differences in proteasome inhibition potency, species selectivity, and mycobactericidal activity [1]. The prototypical hit GL5 (5-(5-methyl-2-(methylthio)thiophen-3-yl)-1,3,4-oxathiazol-2-one) achieved ~90% inhibition of mycobacterial proteasome activity at 50 µM with >1000-fold selectivity over human proteasomes, while its sulfonyl congener GL6 was completely inactive despite differing by only two oxygen atoms [1][2]. Similarly, 5-styryl derivatives showed rapid bactericidal activity against non-replicating Mtb but negligible activity against replicating bacteria, highlighting that the 5-substituent governs both target engagement and biological context dependence [3]. The pyrazinyl analog occupies a distinct electronic and steric space not represented in the published thiophene, styryl, or phenyl SAR series; its electron-withdrawing heteroaryl character predicts different hydrolytic stability of the oxathiazolone ring and altered kinetics of active-site carbonylation compared to electron-rich or conjugated substituents. Generic substitution with a more extensively characterized analog therefore risks loss of the specific biochemical profile that procurement decisions for proteasome-targeted screening or medicinal chemistry campaigns require.

5-Pyrazinyl-1,3,4-Oxathiazol-2-one (CAS 345631-84-7): Quantitative Differentiation Evidence Against Closest Analogs


Proteasome Inhibition Selectivity: Mycobacterial vs. Human 20S Proteasome – Class-Level Evidence for Pyrazinyl Derivative

The 1,3,4-oxathiazol-2-one class demonstrates a selectivity window for mycobacterial over human proteasomes that is structurally unprecedented among proteasome inhibitor chemotypes. For the class-leading analog GL5 (5-(5-methyl-2-(methylthio)thiophen-3-yl)-1,3,4-oxathiazol-2-one), the selectivity exceeds 1000-fold: kobs/[I] for Mtb 20S proteasome was measured as 376 M⁻¹s⁻¹, versus <0.4 M⁻¹s⁻¹ for human 20S proteasome β5 subunit [1]. For HT1171 (5-(2-methyl-3-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one), the corresponding values were 731 M⁻¹s⁻¹ (Mtb) vs. 12.3 M⁻¹s⁻¹ (human), yielding ~60-fold selectivity [1]. Bortezomib, by comparison, inhibits both Mtb and human proteasomes with comparable potency (non-selective, kobs/[I] not reported for Mtb) and exhibits cytotoxicity to mammalian cells at concentrations as low as 25 nM [1]. The pyrazinyl analog (5-pyrazinyl-1,3,4-oxathiazol-2-one) has not been directly profiled in the published selectivity panel; however, its electron-deficient heteroaryl substituent structurally resembles the nitro-thiophene moiety of HT1171, which conferred intermediate selectivity between GL5 and bortezomib [1][2].

Tuberculosis drug discovery Proteasome inhibition Species selectivity

Mycobacterial Proteasome Inhibition Potency: Comparative Kinetics of Irreversible Inactivation

Kinetic analysis of oxathiazol-2-one-mediated proteasome inactivation reveals that the 5-substituent dictates both the second-order rate constant (kobs/[I]) and the mode of inhibition. GL5 (thiophene-substituted) irreversibly inactivates Mtb20SOG with kobs/[I] = 376 M⁻¹s⁻¹, and the linear relationship between kobs and inhibitor concentration confirms irreversible or extremely slowly reversible inhibition [1]. In contrast, GL1 (5-(3-nitrophenyl)-1,3,4-oxathiazol-2-one) and GL3 (5-(4-methoxyphenyl)-1,3,4-oxathiazol-2-one) exhibit a hyperbolic kobs vs. [I] relationship indicative of positive cooperativity or a two-step binding mechanism, reaching saturation at higher inhibitor concentrations [1][2]. The pyrazinyl derivative, bearing a nitrogen-containing heteroaryl substituent, is expected to display distinct kinetic behavior from both the thiophene (sulfur-containing) and phenyl analogs, potentially combining the irreversible character of GL5 with the two-step binding characteristics of the phenyl series. The electron-withdrawing nature of the pyrazine ring may also influence the electrophilicity of the oxathiazolone carbonyl, altering the rate of active-site Thr1 cyclocarbonylation [2].

Enzyme kinetics Irreversible inhibition Antitubercular agents

Mycobactericidal Activity Against Non-Replicating Mtb: Class-Level Evidence with Quantitative Comparators

Oxathiazol-2-ones exhibit the rare property of killing non-replicating Mycobacterium tuberculosis, a phenotype critical for targeting the persistent bacterial population responsible for the 6-month duration of standard tuberculosis chemotherapy [1]. GL5 and HT1171 killed 1.5–2.5 log₁₀ CFU of non-replicating Mtb over 4 days when combined with a sub-lethal flux of nitric oxide (DETA-NO at 50 µM), while bortezomib showed inferior mycobactericidal activity under identical conditions [1]. In M. bovis BCG, GL5 at 50 µM reduced proteasome activity by ~90% within 4 h and produced a >2 log₁₀ reduction in bacterial viability as a single agent [1][2]. The pyrazinyl analog has not been evaluated in published Mtb killing assays; however, its structural features—a nitrogen-containing heteroaryl substituent with reduced lipophilicity (cLogP predicted ~0.5–1.0 vs. ~3.2 for GL5)—may enhance penetration through the mycobacterial cell wall, which is permeable to nitrogenous heterocycles such as pyrazinamide (a first-line tuberculosis drug) [3]. This property distinguishes it from the more lipophilic thiophene and styryl analogs that dominate the known active series.

Non-replicating persistence Mycobactericidal Synergy with nitric oxide

Electron-Deficient Heteroaryl Character: Physicochemical Differentiation from Thiophene, Phenyl, and Styryl Analogs

The pyrazine ring introduces a distinct physicochemical profile relative to all published active 1,3,4-oxathiazol-2-one proteasome inhibitors. While GL5 (thiophene), GL3 (4-methoxyphenyl), and the 5-styryl series all bear electron-rich or highly conjugated aromatic substituents, the pyrazine ring is electron-deficient (Hammett σₘ ≈ 0.23) and contains two hydrogen-bond-accepting nitrogen atoms [1]. This substitution is predicted to reduce cLogP by approximately 1.5–2.5 log units compared to GL5 (cLogP ~3.2) and improve aqueous solubility [2]. The presence of pyrazine N atoms also introduces the potential for additional hydrogen-bonding interactions within the proteasome substrate-binding channel, which could alter the binding pose of the oxathiazolone warhead relative to the active-site Thr1 [1][3]. In the broader context of antitubercular drug discovery, pyrazine-containing scaffolds (e.g., pyrazinamide) have demonstrated favorable pharmacokinetic profiles in mycobacterial infection models, supporting the procurement rationale for this specific heteroaryl substitution [2].

Physicochemical properties Ligand efficiency Drug-likeness

Structural Novelty Within the Proteasome Inhibitor Patent Landscape: IP Differentiation from Prior Art

Examination of U.S. Patent Application US 2011/0118274 A1 (Nathan et al., Cornell Research Foundation) reveals that the 5-pyrazinyl-1,3,4-oxathiazol-2-one scaffold falls within the generic Markush structure of Formula (I) but is not exemplified among the 20+ specifically synthesized and assayed compounds [1]. The patent's Table 1 lists kinetic parameters for GL5, HT1016, HT1041, HT1042, HT1043, HT1044, HT1054, HT1071, and HT1113—all of which bear substituted phenyl, thiophene, or fused-ring substituents rather than pyrazine [1]. GL5 (the most potent disclosed compound with kobs/[I] = 376 M⁻¹s⁻¹ against Mtb proteasome and >2 log₁₀ mycobactericidal activity) and its analogs constitute the primary patent estate [1][2]. The pyrazinyl derivative, while encompassed by the generic claims, was not reduced to practice in the published examples, leaving an exploitable gap for composition-of-matter claims on pyrazinyl-substituted oxathiazol-2-ones with demonstrated biological activity. This IP whitespace enhances the procurement value of the pyrazinyl analog for organizations seeking to establish proprietary position in the proteasome-targeted antitubercular space.

Patent landscape Chemical space Freedom to operate

5-Pyrazinyl-1,3,4-Oxathiazol-2-one (CAS 345631-84-7): High-Value Application Scenarios Grounded in Evidence


Probe Compound for Dissecting Substituent Electronic Effects on Proteasome Inhibition Kinetics

The pyrazinyl analog serves as a rational next-step probe for structure-kinetic relationship studies of 1,3,4-oxathiazol-2-one proteasome inhibitors. Unlike the electron-rich thiophene (GL5) and styryl series that dominate published SAR, the electron-deficient pyrazine ring enables systematic investigation of how 5-substituent σ-electron-withdrawing parameters modulate the rate of active-site Thr1 cyclocarbonylation (kobs/[I]) and the linearity vs. cooperativity of inhibition kinetics [1][2]. Procurement of this compound permits head-to-head kinetic comparison with GL5, GL3, and HT1171 under standardized Mtb20SOG assay conditions to establish a quantitative substituent effect map [1].

Mycobacterial Cell Wall Permeability Benchmarking in Proteasome-Targeted Screening Cascades

The pyrazine substituent structurally mimics the permeability-conferring heterocycle of pyrazinamide, a cornerstone tuberculosis drug whose activity depends on passive diffusion into mycobacteria [3]. The pyrazinyl-oxathiazol-2-one can be deployed as a permeability-calibrated probe in whole-cell Mtb proteasome inhibition assays, where activity differences between biochemical (isolated proteasome) and cellular (BCG/Mtb) formats relative to the more lipophilic thiophene and styryl analogs provide a quantitative estimate of cell wall penetration efficiency [1]. This application is particularly relevant for screening programs seeking to optimize both target engagement and intracellular accumulation.

IP-Diversification Strategy for Proteasome-Targeted Antitubercular Programs

Organizations pursuing composition-of-matter protection for oxathiazol-2-one-based proteasome inhibitors can leverage the non-exemplified status of pyrazine-substituted derivatives in the core patent estate (US 2011/0118274 A1) [4]. Synthesis and biological characterization of 5-pyrazinyl-1,3,4-oxathiazol-2-one, followed by demonstration of Mtb proteasome inhibition and mycobactericidal activity, may support novel patent claims distinct from the thiophene/phenyl-dominated prior art. Procurement of this compound enables the generation of proprietary data that anchors such filings [4].

Expanding Chemical Diversity in Fragment-Based and High-Throughput Proteasome Inhibitor Screens

The 1,3,4-oxathiazol-2-one scaffold acts as a mechanism-based warhead for irreversible proteasome inhibition via cyclocarbonylation of the catalytic Thr1 residue [1][2]. Incorporating the pyrazinyl derivative into screening decks diversifies the heteroaryl space beyond the sulfur-containing (thiophene) and carbocyclic (phenyl, styryl) substituents represented in published libraries. This is particularly valuable for DNA-encoded library (DEL) synthesis or focused covalent inhibitor library construction where the pyrazine nitrogen atoms offer additional synthetic diversification handles (e.g., N-oxidation, quaternization, metal coordination) unavailable in thiophene or phenyl series [2].

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